![molecular formula C28H27N3O4S B2837053 8-(Benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline CAS No. 866812-10-4](/img/structure/B2837053.png)
8-(Benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline
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Overview
Description
The compound is a derivative of benzylpiperazine and quinoline . Benzylpiperazine (BZP) is a synthetic substance that does not occur naturally . It is a central nervous system (CNS) stimulant . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Molecular Structure Analysis
The substituted piperazines, like benzylpiperazine, are dibasic amines with no stereoisomers . They are synthetic substances .Scientific Research Applications
- Benzylpiperazine (BZP) , a related compound, has been studied for its effects on neurotransmitter release. In vitro and animal studies suggest that BZP increases the release of noradrenaline, dopamine, and serotonin in the rat central nervous system . Investigating the effects of our compound on neurotransmitter systems could provide insights into potential treatments for central nervous system (CNS) disorders.
- A newly synthesized arylpiperazine derivative, 1-(3-(4-benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1) , has been docked into rhAChE. Understanding its binding mode and potential as an AChE inhibitor could contribute to drug development for conditions like Alzheimer’s disease .
Neuropharmacology and CNS Disorders
Acetylcholinesterase (AChE) Inhibition
Mechanism of Action
Target of Action
It’s known that benzylpiperazine derivatives, which this compound is a part of, often target the central nervous system .
Mode of Action
Benzylpiperazine derivatives are known to act as central nervous system stimulants . They interact with their targets, causing changes in the normal functioning of the system.
Biochemical Pathways
Benzylpiperazine derivatives are known to affect various biochemical pathways related to the central nervous system . The downstream effects of these interactions can lead to changes in mood, perception, and behavior.
Pharmacokinetics
The pharmacokinetics of benzylpiperazine derivatives are generally characterized by rapid absorption and distribution, followed by metabolism in the liver and excretion in the urine .
Result of Action
Benzylpiperazine derivatives are known to have stimulant effects on the central nervous system, which can lead to increased alertness, euphoria, and changes in perception .
properties
IUPAC Name |
8-(benzenesulfonyl)-9-(4-benzylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O4S/c32-36(33,22-9-5-2-6-10-22)27-19-29-24-18-26-25(34-15-16-35-26)17-23(24)28(27)31-13-11-30(12-14-31)20-21-7-3-1-4-8-21/h1-10,17-19H,11-16,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMHMKSZQZAAEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)S(=O)(=O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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